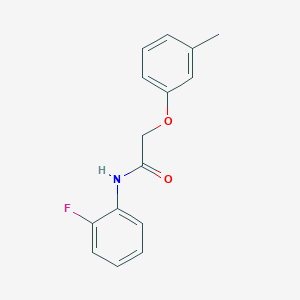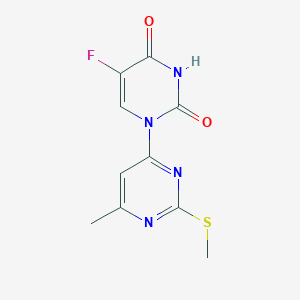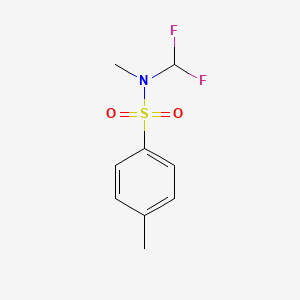![molecular formula C16H20N2O2 B5569318 N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5569318.png)
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-hydroxy-3-quinolinyl)methyl]-N-isopropylpropanamide is a useful research compound. Its molecular formula is C16H20N2O2 and its molecular weight is 272.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 272.152477885 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
- Novel quinolin-6-ylthioacetamides and quinolin-6-ylpropanamides have been prepared, showcasing the utility of quinoline derivatives in the synthesis of linker isomers of quinolin-6-yloxyacetamide fungicides. The Newman–Kwart rearrangement has been identified as a highly useful method for the concise synthesis of these compounds from available quinolinol building blocks (Kessabi et al., 2016).
Neuroprotective Applications
- 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists to the non-NMDA glutamate receptor, has demonstrated potent neuroprotective effects against global ischemia. It is a selective inhibitor of the quisqualate subtype of the glutamate receptor, indicating the potential of quinoline derivatives in neuroprotection (Sheardown et al., 1990).
Anticancer Activity
- Quinoline and its analogs have been studied for their anticancer activities, with a focus on their mechanisms of action, structure-activity relationship (SAR), and selective activity against various cancer drug targets. This includes inhibition of tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, underscoring quinoline's potential as a scaffold in cancer drug discovery (Solomon & Lee, 2011).
Materials Science
- The interaction of N-methyl 8-hydroxy quinoline methyl sulphate with sepiolite, a clay mineral, has been explored. Acid treatment of sepiolite led to partial dissolution and demonstrated a strong interaction between the clay and the quinoline derivative. This study highlights the potential of quinoline compounds in materials applications, particularly for UV protection (Hoyo et al., 1993).
作用機序
Target of Action
Quinoline derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Quinoline derivatives are known to interact with cells and have been screened for their efficacy against typical drugs
Biochemical Pathways
Quinoline derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
As a quinoline derivative, it may exhibit a range of biological activities, but specific effects would depend on its interaction with its targets .
特性
IUPAC Name |
N-[(2-oxo-1H-quinolin-3-yl)methyl]-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-15(19)18(11(2)3)10-13-9-12-7-5-6-8-14(12)17-16(13)20/h5-9,11H,4,10H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVUZGOQHVXQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=CC=CC=C2NC1=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-[(5-methyl-2-furyl)methyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569243.png)

![Ethyl 2-[[2-(2-ethylphenoxy)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5569251.png)
![[(1R)-2-methyl-1-({4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperidinyl}carbonyl)propyl]amine dihydrochloride](/img/structure/B5569252.png)
![8-[2-(dimethylamino)benzoyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5569263.png)
![4-{2-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-2-yl]ethyl}phenol](/img/structure/B5569293.png)
![4-PROPYL-N-[2-(PYRIDIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5569299.png)

![1-{3-[(6-Bromoquinazolin-4-yl)amino]phenyl}ethanone](/img/structure/B5569316.png)
![(NE)-N-[[4-[(4-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]hydroxylamine](/img/structure/B5569323.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)
![N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B5569329.png)
